molecular formula C30H33Cl2F6N7O2 B1256675 Unii-H5khp6OQ62

Unii-H5khp6OQ62

Cat. No.: B1256675
M. Wt: 708.5 g/mol
InChI Key: QBQHUKKLUVZUBC-MQWQBNKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLV-317 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for SLV-317 are designed to optimize yield and purity while ensuring cost-effectiveness and scalability. These methods typically involve large-scale chemical reactions, purification processes, and quality control measures to produce SLV-317 in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

SLV-317 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SLV-317 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of SLV-317 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .

Scientific Research Applications

SLV-317 has a wide range of scientific research applications, including:

Mechanism of Action

SLV-317 exerts its effects by antagonizing the neurokinin-1 receptor, which is a G protein-coupled receptor involved in various physiological processes. By blocking the binding of substance P to this receptor, SLV-317 inhibits the downstream signaling pathways that mediate the effects of substance P. This mechanism is particularly relevant in the context of pain and inflammation, where substance P plays a key role .

Comparison with Similar Compounds

SLV-317 is unique among neurokinin-1 receptor antagonists due to its specific chemical structure and pharmacological properties. Similar compounds include:

SLV-317 stands out due to its specific binding affinity and oral activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H33Cl2F6N7O2

Molecular Weight

708.5 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride

InChI

InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1

InChI Key

QBQHUKKLUVZUBC-MQWQBNKOSA-N

Isomeric SMILES

C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl

Synonyms

3-(((2R)-1-(3,5-bis(trifluoromethyl)benzoyl)-4-((5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl)methyl)piperazinyl)methyl)-1H-indole dihydrochloride
SLV317

Origin of Product

United States

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